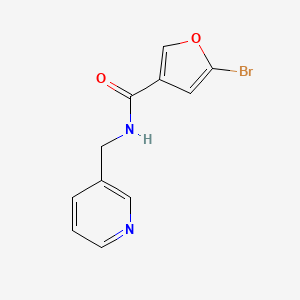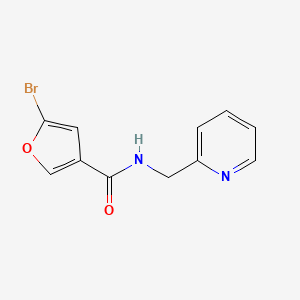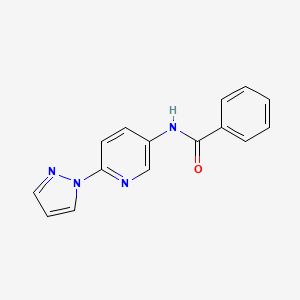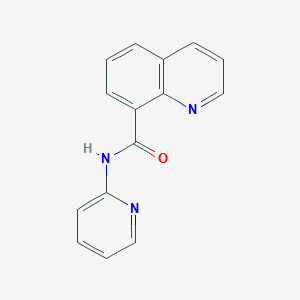
5-bromo-N-(pyridin-3-ylmethyl)furan-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-(pyridin-3-ylmethyl)furan-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用機序
The mechanism of action of 5-bromo-N-(pyridin-3-ylmethyl)furan-3-carboxamide involves the inhibition of CDKs, which are enzymes that play a crucial role in cell cycle regulation. This compound has been reported to selectively inhibit CDK2 and CDK9, which are involved in the regulation of G1/S and G2/M transitions, respectively. Inhibition of CDK2 and CDK9 leads to cell cycle arrest and apoptosis in cancer cells. Moreover, this compound has been shown to downregulate the expression of anti-apoptotic proteins such as Bcl-2 and upregulate the expression of pro-apoptotic proteins such as Bax, which further enhances its anti-cancer activity.
Biochemical and physiological effects:
Apart from its anti-cancer activity, 5-bromo-N-(pyridin-3-ylmethyl)furan-3-carboxamide has been reported to have other biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Moreover, it has been reported to have neuroprotective activity by inhibiting the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
5-bromo-N-(pyridin-3-ylmethyl)furan-3-carboxamide has several advantages for lab experiments. It is a stable and highly soluble compound, which makes it easy to handle and store. Moreover, it has been shown to have low toxicity in normal cells, which makes it a promising candidate for cancer therapy. However, there are some limitations associated with this compound. It has poor aqueous solubility, which limits its bioavailability in vivo. Moreover, it has been reported to have low metabolic stability, which may affect its pharmacokinetics and efficacy.
将来の方向性
There are several future directions for the research on 5-bromo-N-(pyridin-3-ylmethyl)furan-3-carboxamide. One of the major directions is to optimize its pharmacokinetics and efficacy by developing novel drug delivery systems such as nanoparticles and liposomes. Moreover, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Additionally, it is important to investigate its potential applications in other fields such as inflammation and neurodegenerative diseases. Overall, the research on 5-bromo-N-(pyridin-3-ylmethyl)furan-3-carboxamide has significant potential to contribute to the development of novel therapies for various diseases.
合成法
The synthesis of 5-bromo-N-(pyridin-3-ylmethyl)furan-3-carboxamide has been achieved using different methods. One of the commonly used methods is the reaction of 5-bromo-3-furoic acid with pyridine-3-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. Another method involves the reaction of 5-bromo-3-furoic acid with pyridine-3-carboxylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). Both methods have been reported to yield high purity and good yields of 5-bromo-N-(pyridin-3-ylmethyl)furan-3-carboxamide.
科学的研究の応用
5-bromo-N-(pyridin-3-ylmethyl)furan-3-carboxamide has been extensively used in scientific research due to its potential applications in various fields. One of the major applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has been reported to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of cyclin-dependent kinases (CDKs) and downregulating the expression of anti-apoptotic proteins.
特性
IUPAC Name |
5-bromo-N-(pyridin-3-ylmethyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c12-10-4-9(7-16-10)11(15)14-6-8-2-1-3-13-5-8/h1-5,7H,6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMLATJTCWTFRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=COC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(pyridin-3-ylmethyl)furan-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(2-Morpholinoacetamido)benzo[b]thiophene-2-carboxylic acid](/img/structure/B7470668.png)
![N-[4-(cyanomethyl)phenyl]-1-methylindole-3-carboxamide](/img/structure/B7470673.png)
![3-[(4-Phenylpiperazin-1-yl)methyl]-1,3-thiazolidin-2-one](/img/structure/B7470682.png)



![N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7470702.png)



